An In-depth Technical Guide to 2-Amino-5-bromo-4-isopropylbenzoic Acid: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 2-Amino-5-bromo-4-isopropylbenzoic Acid: A Versatile Scaffold for Modern Drug Discovery
Introduction
In the landscape of medicinal chemistry, the strategic design of molecular scaffolds that offer synthetic versatility and diverse pharmacophoric features is paramount. Substituted anthranilic acids represent a privileged class of building blocks, serving as precursors to a wide array of bioactive heterocycles and other complex molecules.[1] This technical guide provides a comprehensive overview of 2-Amino-5-bromo-4-isopropylbenzoic acid (CAS No. 859937-44-3), a trifunctional arene with significant potential in drug discovery and development.[2]
It is important to note that the user's initial query specified "2-Amino-4-isopropyl-5-bromobenzoic acid." While this isomer may exist, the more readily available and documented compound is the 5-bromo-4-isopropyl isomer, which will be the focus of this guide. The unique substitution pattern of this molecule, featuring an amino group, a carboxylic acid, and a bromine atom, provides a rich platform for chemical elaboration, enabling the exploration of diverse chemical spaces.[3] This guide will delve into the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role as a precursor to kinase inhibitors and other therapeutically relevant molecules.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in synthesis and drug design.
Data Summary
| Property | Value | Source |
| CAS Number | 859937-44-3 | [2] |
| Molecular Formula | C₁₀H₁₂BrNO₂ | [4] |
| Molecular Weight | 258.11 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available. For the related methyl ester (CAS 1000018-13-2): 74-77 °C | |
| Boiling Point | Predicted: >350 °C at 760 mmHg | - |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol. | - |
Spectroscopic Data (Predicted)
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 12.0-13.0 (s, 1H): Carboxylic acid proton (-COOH).
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δ 7.8-8.0 (s, 1H): Aromatic proton ortho to the carboxylic acid group.
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δ 6.5-6.7 (s, 1H): Aromatic proton ortho to the amino group.
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δ 5.0-6.0 (br s, 2H): Amino protons (-NH₂).
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δ 3.0-3.3 (sept, 1H): Isopropyl methine proton (-CH(CH₃)₂).
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δ 1.1-1.3 (d, 6H): Isopropyl methyl protons (-CH(CH₃)₂).
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¹³C NMR (DMSO-d₆, 100 MHz):
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δ 168-170: Carboxylic acid carbon.
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δ 148-152: Aromatic carbon attached to the amino group.
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δ 135-140: Aromatic carbon attached to the isopropyl group.
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δ 130-135: Aromatic carbon para to the amino group.
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δ 115-120: Aromatic carbon ortho to the amino group.
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δ 110-115: Aromatic carbon attached to the bromine atom.
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δ 105-110: Aromatic carbon attached to the carboxylic acid group.
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δ 30-35: Isopropyl methine carbon.
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δ 22-25: Isopropyl methyl carbons.
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IR (KBr, cm⁻¹):
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3400-3500: N-H stretching (amino group).
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2500-3300: O-H stretching (carboxylic acid).
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1650-1700: C=O stretching (carboxylic acid).
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1550-1620: N-H bending and C=C aromatic stretching.
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800-900: C-H out-of-plane bending for a substituted benzene ring.
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Mass Spectrometry (ESI-MS):
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m/z: 258.0 (M+H)⁺, 256.0 (M-H)⁻, with characteristic isotopic pattern for bromine.
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Synthesis and Synthetic Utility
The synthesis of 2-Amino-5-bromo-4-isopropylbenzoic acid can be approached through several established organic chemistry transformations. A plausible synthetic route is outlined below, based on general knowledge of aromatic substitution reactions.
Proposed Synthesis Workflow
Caption: A plausible synthetic workflow for 2-Amino-5-bromo-4-isopropylbenzoic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on standard procedures for similar transformations and may require optimization.
Step 1: Acetylation of 4-Isopropylaniline
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To a solution of 4-isopropylaniline (1.0 eq) in pyridine (5.0 eq) at 0 °C, add acetic anhydride (1.2 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
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Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(4-isopropylphenyl)acetamide.
Step 2: Bromination
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Dissolve N-(4-isopropylphenyl)acetamide (1.0 eq) in glacial acetic acid.
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Add a solution of bromine (1.1 eq) in acetic acid dropwise at room temperature.
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Stir for 1-2 hours, monitoring by TLC.
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Pour the reaction mixture into a solution of sodium bisulfite to quench excess bromine.
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Collect the precipitate by filtration, wash with water, and dry to obtain 2-bromo-N-(4-isopropylphenyl)acetamide.
Step 3: Nitration
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Add 2-bromo-N-(4-isopropylphenyl)acetamide (1.0 eq) portion-wise to a mixture of concentrated nitric acid and sulfuric acid at 0 °C.
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Stir the reaction at 0-5 °C for 1-2 hours.
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Carefully pour the reaction mixture onto crushed ice.
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Collect the precipitate by filtration and wash with cold water until neutral to obtain 4-bromo-2-nitro-N-(4-isopropylphenyl)acetamide.
Step 4: Hydrolysis and Reduction
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Heat the nitrated acetamide in a mixture of ethanol and concentrated HCl under reflux for 4-6 hours to hydrolyze the amide.
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To the resulting solution of 4-bromo-2-nitro-1-isopropylaniline, add iron powder (5.0 eq) portion-wise.
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Continue refluxing for an additional 2-4 hours.
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Cool the reaction, filter through celite, and neutralize the filtrate with a base.
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Extract the product with an organic solvent, dry, and concentrate to yield 5-bromo-4-isopropylaniline.
Step 5: Carboxylation (via Sandmeyer Reaction)
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Dissolve 5-bromo-4-isopropylaniline (1.0 eq) in an aqueous acidic solution (e.g., H₂SO₄/H₂O) and cool to 0 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide.
-
Add the cold diazonium salt solution to the copper(I) cyanide solution.
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Warm the reaction mixture and then heat to reflux to hydrolyze the nitrile to the carboxylic acid.
-
Cool, acidify, and collect the crude 2-Amino-5-bromo-4-isopropylbenzoic acid by filtration. Purify by recrystallization.
Applications in Drug Discovery
The trifunctional nature of 2-Amino-5-bromo-4-isopropylbenzoic acid makes it a valuable precursor for the synthesis of a variety of heterocyclic scaffolds with therapeutic potential.
Precursor to Quinazolinone-Based Kinase Inhibitors
Substituted quinazolinones are a prominent class of heterocyclic compounds known for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Many kinase inhibitors feature the quinazolinone core, which can be synthesized from anthranilic acid derivatives.[3]
Caption: General synthetic route to quinazolinone derivatives.
This protocol is a general procedure for the synthesis of 2,3-disubstituted quinazolinones from 2-aminobenzoic acids and can be adapted for the title compound.[5]
Step 1: Acylation of 2-Amino-5-bromo-4-isopropylbenzoic acid
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To a solution of 2-Amino-5-bromo-4-isopropylbenzoic acid (1.0 eq) in a suitable solvent like pyridine or DMF, add an acyl chloride (RCOCl, 1.1 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by adding water and extracting the product with an appropriate organic solvent.
Step 2: Formation of the Benzoxazinone Intermediate
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Reflux the crude 2-acylamino-5-bromo-4-isopropylbenzoic acid in acetic anhydride for 2-4 hours.
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Remove the excess acetic anhydride under reduced pressure.
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Triturate the residue with a non-polar solvent (e.g., hexane) to precipitate the 7-bromo-8-isopropyl-2-substituted-4H-3,1-benzoxazin-4-one.
Step 3: Synthesis of the Quinazolinone
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Dissolve the benzoxazinone intermediate (1.0 eq) and a primary amine (R'NH₂, 1.2 eq) in DMF.
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Heat the reaction mixture at 100-120 °C for 4-8 hours.
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After cooling, pour the reaction mixture into ice-water.
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Collect the precipitated 7-bromo-8-isopropyl-2,3-disubstituted-quinazolin-4(3H)-one by filtration and purify by recrystallization or column chromatography.
Targeting Signaling Pathways in Cancer
Derivatives of substituted aminobenzoic acids have been investigated as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[3] The quinazolinone scaffold derived from our title compound can be further elaborated to target specific kinases in pathways such as the PI3K/AKT/mTOR and MAPK/ERK pathways.
Caption: Inhibition of the PI3K signaling pathway by a potential quinazolinone-based inhibitor.
Safety and Handling
As a laboratory chemical, 2-Amino-5-bromo-4-isopropylbenzoic acid should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not available in the search results, data from structurally similar compounds suggest the following:
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Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.
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Precautionary Statements:
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Avoid breathing dust/fume/gas/mist/vapors/spray.
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Wash skin thoroughly after handling.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves/protective clothing/eye protection/face protection.
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IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
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IF ON SKIN: Wash with plenty of soap and water.
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IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Store in a well-ventilated place. Keep container tightly closed.
-
Always consult the supplier-specific Safety Data Sheet (SDS) before handling this chemical.
Conclusion
2-Amino-5-bromo-4-isopropylbenzoic acid is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its trifunctional nature allows for the construction of complex molecular architectures, most notably the quinazolinone scaffold, which is a key feature in many kinase inhibitors. The strategic placement of the bromine atom provides a handle for further diversification through cross-coupling reactions, enabling the generation of extensive compound libraries for drug discovery programs. The insights provided in this technical guide, from its physicochemical properties and synthesis to its potential applications in targeting cancer signaling pathways, underscore the importance of this compound for researchers, scientists, and drug development professionals.
References
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